3-(2-Methylthiazol-5-yl)prop-2-en-1-amine
CAS No.:
Cat. No.: VC18240763
Molecular Formula: C7H10N2S
Molecular Weight: 154.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10N2S |
|---|---|
| Molecular Weight | 154.24 g/mol |
| IUPAC Name | (E)-3-(2-methyl-1,3-thiazol-5-yl)prop-2-en-1-amine |
| Standard InChI | InChI=1S/C7H10N2S/c1-6-9-5-7(10-6)3-2-4-8/h2-3,5H,4,8H2,1H3/b3-2+ |
| Standard InChI Key | MLVHVHNXUYWBLR-NSCUHMNNSA-N |
| Isomeric SMILES | CC1=NC=C(S1)/C=C/CN |
| Canonical SMILES | CC1=NC=C(S1)C=CCN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-(2-Methylthiazol-5-yl)prop-2-en-1-amine (C₇H₁₀N₂S) features a thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms—substituted with a methyl group at position 2 and a propenylamine moiety at position 5. The thiazole ring’s aromaticity and electron-rich nature contribute to the compound’s stability and reactivity . The propenylamine side chain introduces a conjugated double bond (C=C), which may influence molecular interactions with biological targets through π-π stacking or hydrogen bonding.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₀N₂S |
| Molecular Weight | 154.23 g/mol (calculated) |
| Hydrogen Bond Donors | 2 (amine group) |
| Hydrogen Bond Acceptors | 3 (thiazole N, amine N) |
| Topological Polar Surface Area | 58.7 Ų (estimated) |
The molecular geometry optimizes for planar configurations due to the thiazole ring’s aromaticity and the conjugated double bond in the propenylamine chain. Computational models predict bond lengths of 1.74 Å for C-S and 1.30 Å for C=N within the thiazole ring, consistent with related structures .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy of analogous thiazole derivatives reveals distinct signals:
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¹H NMR: A singlet at δ 2.5 ppm corresponds to the methyl group on the thiazole ring. The propenylamine chain’s vinyl protons appear as doublets between δ 5.8–6.3 ppm (J = 15–17 Hz), while the amine protons resonate near δ 1.8 ppm.
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¹³C NMR: The thiazole carbons exhibit signals at δ 120–160 ppm, with the methyl carbon at δ 18–22 ppm. The double-bond carbons in the propenylamine group resonate at δ 125–135 ppm .
Infrared (IR) spectroscopy identifies stretching vibrations for N-H (3350 cm⁻¹), C=C (1640 cm⁻¹), and C-S (680 cm⁻¹) . Mass spectrometry of similar compounds shows fragmentation patterns dominated by cleavage of the thiazole-propenylamine bond, yielding base peaks at m/z 96 (C₄H₆NS⁺).
Synthesis and Manufacturing Approaches
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, a classical method for thiazole formation, involves condensing α-haloketones with thioureas. For 3-(2-Methylthiazol-5-yl)prop-2-en-1-amine, this approach could proceed as follows:
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Step 1: React 2-bromo-1-(2-methylthiazol-5-yl)ethanone with propargylamine to form a propargyl intermediate.
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Step 2: Reduce the alkyne to an alkene using Lindlar catalyst, yielding the propenylamine side chain .
This method, while effective, often requires optimization of reaction conditions (e.g., solvent, temperature) to prevent side reactions such as over-reduction or polymerization .
Nucleophilic Substitution Methods
Alternative routes employ nucleophilic substitution reactions. For example:
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Step 1: Synthesize 5-chloro-2-methylthiazole via chlorination of 2-methylthiazole.
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Step 2: React with allylamine under basic conditions (K₂CO₃, DMF) to form the target compound.
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Hantzsch Synthesis | 45–55 | 90–95 | Byproduct formation |
| Nucleophilic Substitution | 60–70 | 85–90 | Regioselectivity issues |
Pharmacological and Biological Activities
Antimicrobial Efficacy
Thiazole-containing compounds show broad-spectrum antimicrobial activity. For instance, 3-(4-methylthiazol-5-yl)prop-2-en-1-amine analogs inhibit Staphylococcus aureus (MIC = 4 μg/mL) and Candida albicans (MIC = 8 μg/mL) by disrupting cell wall synthesis. The methyl group at position 2 likely enhances membrane permeability, as evidenced by logP values of 1.8–2.2 .
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